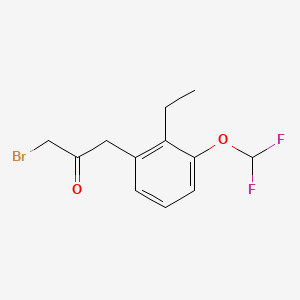
(2',3'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound with a complex structure that includes both halogenated biphenyl and nitrile functional groups
準備方法
The synthesis of (2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of biphenyl compounds, followed by the introduction of the nitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety.
化学反応の分析
(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Halogen atoms in the biphenyl structure can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Industry: This compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, while the halogenated biphenyl structure can interact with biological membranes and proteins. These interactions can lead to changes in cellular processes and functions.
類似化合物との比較
(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile can be compared with other halogenated biphenyl compounds, such as:
(2’,3’-Dichloro-biphenyl-3-yl)-acetonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(4-Fluoro-biphenyl-3-yl)-acetonitrile: Lacks the chlorine atoms, which can influence its chemical properties and applications.
The presence of both chlorine and fluorine atoms in (2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile makes it unique and potentially more versatile in various applications.
特性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC名 |
2-[5-(2,3-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-3-1-2-11(14(12)16)9-4-5-13(17)10(8-9)6-7-18/h1-5,8H,6H2 |
InChIキー |
XUTDZMHEFHTHDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)


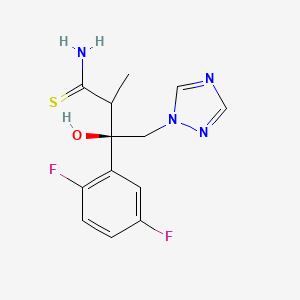
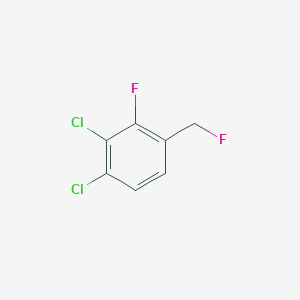
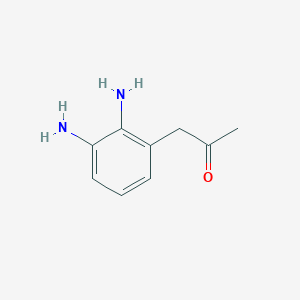
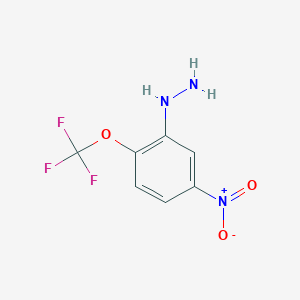
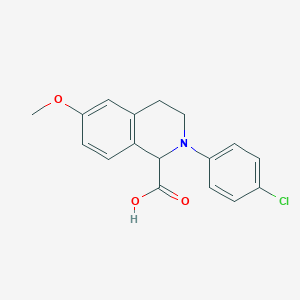

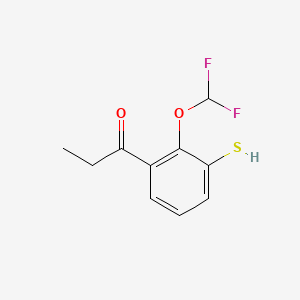

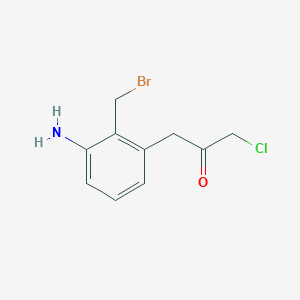
![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)
